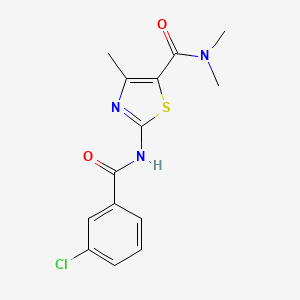![molecular formula C20H22N2OS B5849023 N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5849023.png)
N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide is a chemical compound with a complex structure that includes a cyclohexylamino group, a carbonothioyl group, and a biphenylcarboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with cyclohexylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 4-biphenylcarboxylic acid: This is often achieved by converting it into an acid chloride using reagents like thionyl chloride.
Reaction with cyclohexylamine: The activated acid reacts with cyclohexylamine to form the intermediate amide.
Introduction of the carbonothioyl group: This step involves the reaction of the intermediate amide with carbon disulfide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as:
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through various analytical techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: Can produce thiols.
Substitution: Can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mecanismo De Acción
The mechanism by which N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide can be compared with other similar compounds, such as:
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide: A similar compound with a cyclohexane ring instead of a biphenyl group.
N-(cyclohexylcarbamothioyl)biphenyl-4-carboxamide: Another related compound with slight variations in its structure.
Propiedades
IUPAC Name |
N-(cyclohexylcarbamothioyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-19(22-20(24)21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSZEORHKOFQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide](/img/structure/B5848951.png)



![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)
![N~1~-(4-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5848992.png)




![4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol](/img/structure/B5849020.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5849024.png)
![N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5849026.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5849035.png)
